Comparative JAK1 Isoform Selectivity: Solcitinib vs. Filgotinib
In a cross-study comparative analysis, Solcitinib demonstrates a different selectivity profile against JAK isoforms compared to filgotinib, another JAK1-preferential inhibitor. While both compounds are classified as JAK1-selective, the degree of selectivity over other JAK family members differs. Solcitinib exhibits 11-fold selectivity for JAK1 over JAK2, whereas filgotinib is reported to have a biochemical selectivity of only about three-fold for JAK1 over JAK2 in similar assays [1]. This difference in selectivity ratio is a critical differentiator for experiments where minimizing JAK2 inhibition is essential.
| Evidence Dimension | JAK1 vs JAK2 Selectivity (Fold-difference in IC50) |
|---|---|
| Target Compound Data | 11-fold |
| Comparator Or Baseline | Filgotinib: ~3-fold (biochemical selectivity) |
| Quantified Difference | Solcitinib is approximately 3.7 times more selective for JAK1 over JAK2 than filgotinib. |
| Conditions | Biochemical kinase inhibition assays using recombinant human JAK1 and JAK2 catalytic domains. |
Why This Matters
Greater selectivity for JAK1 over JAK2 is hypothesized to translate to a potentially lower risk of JAK2-mediated adverse events (e.g., anemia, thrombocytopenia) and allows for cleaner interpretation of JAK1-specific signaling in research.
- [1] Chemical Probes Portal. Filgotinib. Recommendation for Use. Accessed 2026. View Source
